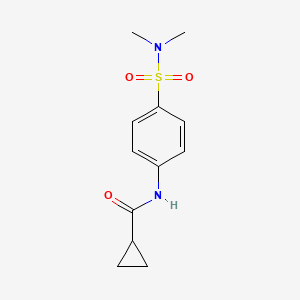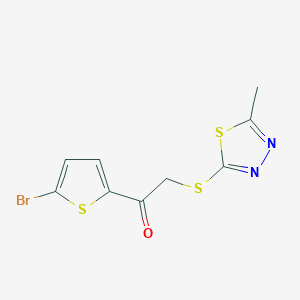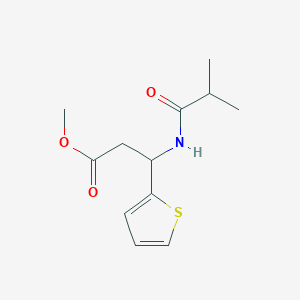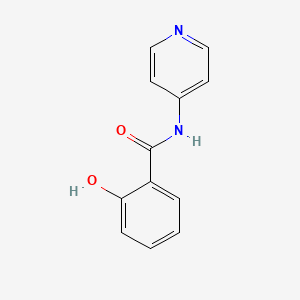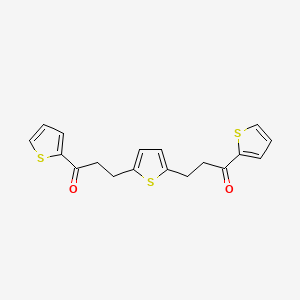
3,3'-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties. This particular compound features a thiophene core with two propanone groups attached at the 2 and 5 positions, making it a bis-thiophene derivative. It is of interest in various fields of research due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-bromo-1-phenylethanone.
Formation of Intermediate: The intermediate compound is formed by treating thiophene with 2-bromo-1-phenylethanone in the presence of a base such as sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents such as bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) has several applications in scientific research:
作用機序
The mechanism of action of 3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) involves its interaction with molecular targets through its thiophene rings and carbonyl groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s electronic properties also play a role in its function in organic electronic devices .
類似化合物との比較
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
Bithiophene: A compound with two thiophene rings connected by a single bond.
Thieno[3,2-b]thiophene: A fused thiophene derivative with enhanced electronic properties.
Uniqueness
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) is unique due to its bis-thiophene structure with propanone groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science .
特性
分子式 |
C18H16O2S3 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
3-[5-(3-oxo-3-thiophen-2-ylpropyl)thiophen-2-yl]-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C18H16O2S3/c19-15(17-3-1-11-21-17)9-7-13-5-6-14(23-13)8-10-16(20)18-4-2-12-22-18/h1-6,11-12H,7-10H2 |
InChIキー |
DCONDLFUVWVUOB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)CCC2=CC=C(S2)CCC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


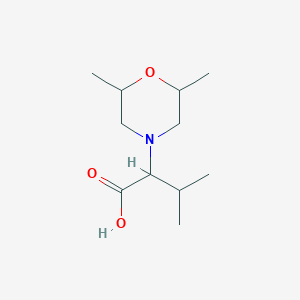
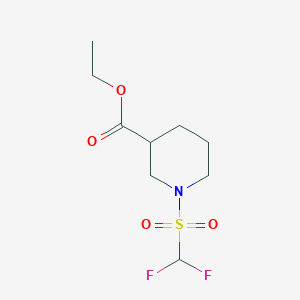
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
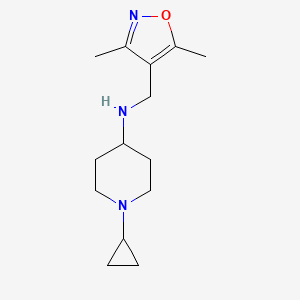
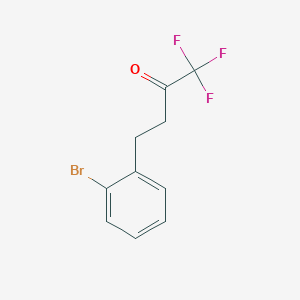
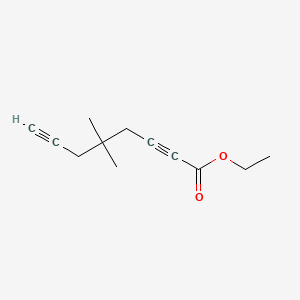
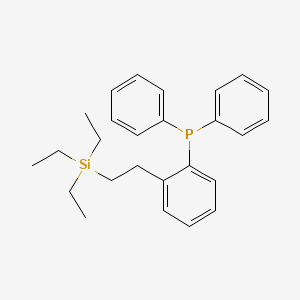
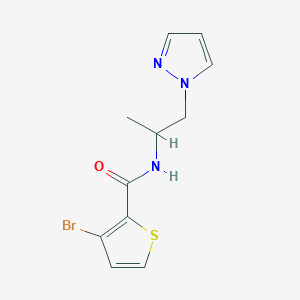
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
